molecular formula C20H13NO2S2 B3738535 3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3738535
M. Wt: 363.5 g/mol
InChI Key: BBHBFXJJJCJOPY-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as TNH, is a chemical compound with potential applications in scientific research. It is a thiazolidinone derivative that has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways, including the NF-κB signaling pathway, MAPK signaling pathway, and PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and catalase. Furthermore, 3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to induce apoptosis and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Furthermore, 3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits a wide range of biological activities, making it a useful tool for studying various signaling pathways and cellular processes. However, 3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and improve its water solubility.

Scientific Research Applications

3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. 3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.

properties

IUPAC Name

(5Z)-3-(3-hydroxyphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO2S2/c22-16-9-4-8-15(12-16)21-19(23)18(25-20(21)24)11-14-7-3-6-13-5-1-2-10-17(13)14/h1-12,22H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHBFXJJJCJOPY-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
3-(3-hydroxyphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.